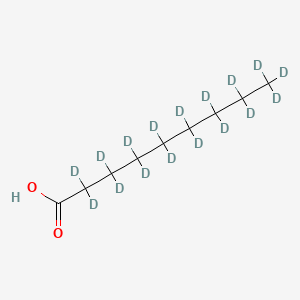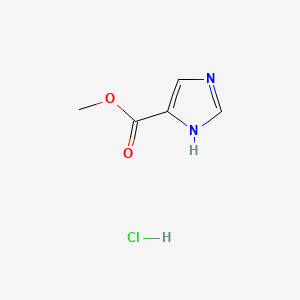
Acide nonanoïque-D17
Vue d'ensemble
Description
Nonanoic-D17 acid, also known as 1-Octanecarboxylic Acid-d17, is a deuterated form of nonanoic acid. This compound is a medium-chain fatty acid with the molecular formula C9D17H2O2. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Nonanoic-D17 acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling, which provides distinct spectral signatures.
Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Nonanoic-D17 acid is investigated for its potential therapeutic effects, particularly in the study of lipid metabolism and related disorders.
Industry: It is used in the development of deuterated drugs and other chemical products where isotopic labeling is required.
Mécanisme D'action
Target of Action
Nonanoic-D17 Acid, also known as Pelargonic Acid-D17, is a deuterium-labeled variant of Nonanoic Acid . It is a naturally-derived saturated fatty acid comprising nine carbon atoms . The primary targets of Nonanoic-D17 Acid are bacteria, where it exhibits notable effects such as significant reduction in bacterial translocation .
Mode of Action
Nonanoic-D17 Acid interacts with its bacterial targets by enhancing antibacterial activity . It remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 , which are antimicrobial peptides involved in the innate immune response against bacterial infections.
Result of Action
The result of Nonanoic-D17 Acid’s action is a significant reduction in bacterial translocation . This means that the movement of bacteria from the gut to other parts of the body is reduced, thereby preventing systemic bacterial infections. Additionally, the compound enhances the secretion of antimicrobial peptides, strengthening the body’s innate immune response against bacterial infections .
Action Environment
The action of Nonanoic-D17 Acid can be influenced by various environmental factors. For instance, the presence of salts can stabilize both the protonated and deprotonated forms of Nonanoic Acid at the surface, suggesting that the compound’s action, efficacy, and stability may be affected by the salt concentration in the environment .
Analyse Biochimique
Biochemical Properties
Nonanoic-D17 acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to significantly reduce bacterial translocation and enhance antibacterial activity. It also remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These interactions suggest that Nonanoic-D17 acid can modulate immune responses and enhance the body’s defense mechanisms against bacterial infections.
Cellular Effects
Nonanoic-D17 acid has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Nonanoic-D17 acid has been shown to upregulate endogenous host defense peptides, thereby enhancing intestinal epithelial immunological barrier function . Additionally, it affects the metabolic activity of small intestinal neuroendocrine tumor cells, leading to altered cell proliferation, serotonin secretion, and cell morphology .
Molecular Mechanism
The molecular mechanism of Nonanoic-D17 acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nonanoic-D17 acid significantly reduces bacterial translocation and enhances antibacterial activity by increasing the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These defensins play a crucial role in the innate immune response by disrupting bacterial cell membranes and inhibiting bacterial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonanoic-D17 acid can change over time. The stability and degradation of this compound are important factors to consider. Nonanoic-D17 acid is less acidic at the surface compared to in the bulk solution, with a pKa shift of 1.1 ± 0.6 . This property affects its behavior in different environments and its long-term effects on cellular function. Studies have shown that Nonanoic-D17 acid can induce senescence and alter cell morphology over extended periods of exposure .
Dosage Effects in Animal Models
The effects of Nonanoic-D17 acid vary with different dosages in animal models. At lower doses, this compound enhances antibacterial activity and immune responses. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage control is necessary to maximize the beneficial effects of Nonanoic-D17 acid while minimizing potential toxicity .
Metabolic Pathways
Nonanoic-D17 acid is involved in several metabolic pathways, including those related to lipid metabolism and immune responses. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, Nonanoic-D17 acid upregulates endogenous host defense peptides by inhibiting histone deacetylase, which enhances intestinal epithelial immunological barrier function .
Transport and Distribution
The transport and distribution of Nonanoic-D17 acid within cells and tissues are mediated by specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with these molecules. Nonanoic-D17 acid is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on cellular function .
Subcellular Localization
Nonanoic-D17 acid’s subcellular localization is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells affects its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonanoic-D17 acid can be synthesized through the deuteration of nonanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method is the catalytic hydrogenation of nonanoic acid in the presence of deuterium gas. This reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of Nonanoic-D17 acid involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments. The deuterated product is then purified through distillation or crystallization techniques to obtain the desired compound with high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nonanoic-D17 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Nonanoic-D17 acid can be oxidized to produce nonanoic acid derivatives, such as nonanoic aldehyde and nonanoic acid.
Reduction: The compound can be reduced to form nonanol, a nine-carbon alcohol.
Substitution: Nonanoic-D17 acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Nonanoic aldehyde, nonanoic acid derivatives.
Reduction: Nonanol.
Substitution: Various substituted nonanoic acid derivatives.
Comparaison Avec Des Composés Similaires
Nonanoic Acid: The non-deuterated form, commonly used in various industrial and research applications.
Octanoic Acid: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic Acid: A ten-carbon fatty acid with similar properties but longer chain length.
Uniqueness: Nonanoic-D17 acid is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic labeling allows for precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-OISRNESJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)


![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)
![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
